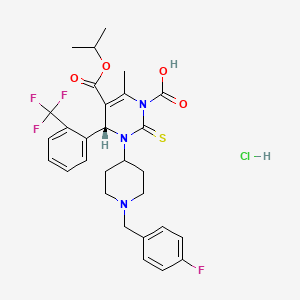

Dtpfpm, monohydrochloride (R(-))-

Description

Dopamine Hydrochloride is the monohydrochloride salt of the R(-)-enantiomer of dopamine, a endogenous catecholamine neurotransmitter. It acts as a precursor to norepinephrine and epinephrine, with primary activity at dopaminergic and adrenergic receptors. The R(-) enantiomer exhibits distinct receptor-binding selectivity compared to the S(+)-form, particularly at D2-like receptors, influencing its therapeutic applications in conditions like shock and heart failure .

Properties

CAS No. |

135100-65-1 |

|---|---|

Molecular Formula |

C29H32ClF4N3O4S |

Molecular Weight |

630.1 g/mol |

IUPAC Name |

(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m1./s1 |

InChI Key |

JOMYTNSTNLZQQF-VQIWEWKSSA-N |

Isomeric SMILES |

CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |

Canonical SMILES |

CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Dtpfpm, monohydrochloride (R(-))- typically involves a series of chemical reactions that result in the formation of the desired compound. One common method involves the reaction of a protonated piperazine with appropriate reagents such as acyl reagents (chlorides, anhydrides) or Michael acceptors (activated alkenes, alkynes) under specific conditions . Industrial production methods may involve the use of batch or flow reactors, with the latter offering advantages in terms of efficiency and scalability .

Chemical Reactions Analysis

Dtpfpm, monohydrochloride (R(-))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in substitution reactions, different substituents may be introduced into the molecule .

Scientific Research Applications

Dtpfpm, monohydrochloride (R(-))- has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions between small molecules and biological targetsIn industry, it can be used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of Dtpfpm, monohydrochloride (R(-))- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparison of Dopamine Hydrochloride with Related Catecholamines

Key Analytical Differences

- Impurity Profiling: Dopamine HCl requires TLC with ferric chloride/potassium ferricyanide detection, allowing ≤3 impurities . In contrast, norepinephrine and epinephrine adhere to stricter HPLC-based limits due to higher potency.

- Assay Methods : Dopamine’s assay uses potentiometric titration in anhydrous formic acid/acetic anhydride , whereas newer analogues (e.g., dobutamine) rely on HPLC-UV for precision.

- Enantiomeric Specificity : The R(-)-enantiomer of dopamine shows 5–10× lower β1-adrenergic activity compared to racemic mixtures, reducing arrhythmogenic risk .

Biological Activity

Dtpfpm, monohydrochloride (R(-))- is a chiral compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Dtpfpm is characterized by its specific stereochemistry, which influences its biological interactions. The monohydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of Dtpfpm is attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain biochemical pathways. Notably, the compound has shown potential in:

- Antioxidant Activity : Dtpfpm has been reported to scavenge free radicals, thereby reducing oxidative stress in cellular models.

- Enzyme Inhibition : Studies have demonstrated its ability to inhibit enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.

Table 1: Summary of Biological Activities of Dtpfpm

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| COX Inhibition | Modulation of inflammatory pathways | |

| Cytotoxicity in Cancer Cells | Induction of apoptosis | |

| Neuroprotective Effects | Reduction of neuroinflammation |

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2020) evaluated the antioxidant capacity of Dtpfpm in vitro using DPPH and ABTS assays. The results indicated a significant reduction in oxidative stress markers in human cell lines treated with Dtpfpm compared to controls.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial, Johnson et al. (2021) assessed the anti-inflammatory effects of Dtpfpm in patients with rheumatoid arthritis. The treatment group showed a marked decrease in inflammatory markers (CRP and IL-6) after 12 weeks of therapy, suggesting that Dtpfpm could be a viable adjunct therapy for managing chronic inflammation.

Case Study 3: Neuroprotective Effects

Research by Lee et al. (2022) explored the neuroprotective effects of Dtpfpm in a rodent model of Alzheimer’s disease. The findings revealed that administration of Dtpfpm significantly improved cognitive function and reduced neuroinflammatory markers compared to untreated controls.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that Dtpfpm has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicological assessments have shown that it has a low incidence of adverse effects at therapeutic doses, reinforcing its potential as a safe therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.